1-(3-Phenylpropyl)piperazine-2,6-dione
Description
Properties
CAS No. |
106206-86-4 |
|---|---|
Molecular Formula |
C13H16N2O2 |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
1-(3-phenylpropyl)piperazine-2,6-dione |
InChI |
InChI=1S/C13H16N2O2/c16-12-9-14-10-13(17)15(12)8-4-7-11-5-2-1-3-6-11/h1-3,5-6,14H,4,7-10H2 |
InChI Key |
BWOASSKPUGHZSP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=O)CN1)CCCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Core Intermediate Synthesis
The piperazine-2,6-dione scaffold is typically prepared via condensation reactions between diamines and oxalic acid derivatives. For example, EP0199485B1 discloses the reaction of tetraethylenepentamine (quadrol) with dimethyl oxalate in methanol under controlled temperatures (0–45°C), yielding piperazine-2,6-dione in 97% purity. This intermediate is critical for subsequent N-alkylation.
Reaction conditions :
Introduction of the 3-Phenylpropyl Group
Alkylation of the piperazine-2,6-dione nitrogen is achieved using 3-phenylpropyl halides (e.g., bromide or chloride). CN102351802A describes a method where piperazine-2,6-dione reacts with 3-phenylpropyl chloride in the presence of sulfuric acid at 55–60°C, achieving a 96% yield. The reaction proceeds via an SN2 mechanism, with the base (e.g., NaOH) neutralizing generated HBr/HCl.
Key parameters :
| Parameter | Value |
|---|---|
| Alkylating agent | 3-Phenylpropyl chloride |
| Solvent | Water/Ethanol mixture |
| Temperature | 55–60°C |
| Yield | 90–96% |
Side reactions, such as over-alkylation, are mitigated by stoichiometric control and phased reagent addition.
Cyclization of Linear Dipeptide Analogs
Dipeptide Precursor Design
An alternative route involves synthesizing a linear dipeptide precursor containing the 3-phenylpropyl moiety, followed by cyclization. Academic studies highlight the condensation of N-protected amino acids (e.g., glycine derivatives) with 3-phenylpropylamine, forming a linear amide that undergoes intramolecular cyclodehydration.
Example protocol :
- Couple Boc-glycine with 3-phenylpropylamine using DCC/HOBt.
- Deprotect the Boc group under acidic conditions.
- Cyclize the deprotected amine with oxalyl chloride in dichloromethane.
This method yields 1-(3-phenylpropyl)piperazine-2,6-dione in 78–85% purity, with racemization minimized by low-temperature conditions.
Acid/Base-Catalyzed Cyclization
Cyclization efficiency depends on catalytic systems:
- Acidic conditions : p-Toluenesulfonic acid (PTSA) in toluene at 110°C (72% yield).
- Basic conditions : Triethylamine in THF at reflux (68% yield).
Microwave-assisted cyclization (150°C, 20 min) enhances yields to 88% while reducing reaction time.
Microwave-Assisted Optimization
Enhanced Reaction Kinetics
Microwave irradiation accelerates the cyclization step by improving heat transfer and reducing side reactions. Studies report a 20% yield increase compared to conventional heating, with reaction times shortened from 12 hours to 30 minutes.
Comparative data :
| Method | Time | Yield | Purity |
|---|---|---|---|
| Conventional heating | 12 h | 68% | 95% |
| Microwave irradiation | 30 min | 88% | 98% |
Solvent and Catalyst Selection
Polar aprotic solvents (e.g., DMF) paired with catalytic NaI enhance microwave efficiency, facilitating faster dipole rotation and ionic intermediate stabilization.
Industrial-Scale Synthesis and Purification
Patent-Scale Processes
EP0199485B1 outlines a large-scale synthesis using continuous flow reactors, where piperazine-2,6-dione and 3-phenylpropyl bromide are mixed in THF at 40°C, achieving 94% yield after recrystallization from methanol.
Purification steps :
Impurity Profiling
Common impurities include:
- Di-alkylated byproducts (≤2%): Mitigated via stoichiometric control.
- Oxidative degradation products : Minimized by inert atmosphere (N2/Ar).
Mechanistic Insights and Stereochemical Considerations
Alkylation Stereoselectivity
While the target compound lacks chiral centers, analogous syntheses of substituted piperazine diones reveal that bulky N-protecting groups (e.g., PMB) favor trans-alkylation via torsional strain minimization in the transition state.
Solvent Effects on Cyclization
Protic solvents (e.g., ethanol) stabilize zwitterionic intermediates during cyclization, whereas aprotic solvents (e.g., THF) favor enolate formation for N-alkylation.
Chemical Reactions Analysis
Types of Reactions
1-(3-Phenylpropyl)piperazine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve solvents like ethanol or dichloromethane and may require catalysts or specific temperature and pressure settings.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce various functional groups onto the piperazine ring or the phenyl group.
Scientific Research Applications
1-(3-Phenylpropyl)piperazine-2,6-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-Phenylpropyl)piperazine-2,6-dione involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context of its use.
Comparison with Similar Compounds
Table 1: Key Structural Analogues of Piperazine-2,6-dione Derivatives
Key Observations:
Aromatic vs. Aliphatic Substituents :
- The 3-phenylpropyl group in the target compound enhances CNS penetration and dopamine transporter binding, as seen in [¹²⁵I]DEEP . In contrast, aliphatic substituents (e.g., S-isopropyl in pyrrolidine bis-DKPs) favor selectivity for formylpeptide receptor 2 (FPR2) .
- Bulky aromatic groups (e.g., naphthyl) reduce activity for FPR1/FPR2, whereas smaller groups like S-benzyl improve FPR1 selectivity .
Terminal Functional Groups :
- Indole-2-carbonyl substituents () confer anticancer properties via apoptosis induction, while morpholinylmethyl groups (e.g., Probimane) enhance antimetastatic effects .
- Hydroxyl or methoxy groups (e.g., SA4503) improve receptor binding affinity through hydrogen bonding .
Stereochemical Influence :
- Subtle stereochemical changes, such as S-butyl vs. S-isopropyl in pyrrolidine bis-DKPs, dramatically switch activity from FPR2 agonism to dual FPR1/FPR2 antagonism .
Pharmacological and Functional Comparisons
Anticancer Activity:
- 4-(1H-Indole-2-carbonyl)piperazine-2,6-dione derivatives () show IC₅₀ values <10 μM in breast and colon cancer cell lines, attributed to indole-mediated DNA intercalation .
- Bisdioxopiperazines (e.g., ICRF-159) inhibit topoisomerase II and prevent anthracycline-induced cardiotoxicity, a mechanism distinct from the target compound .
CNS Activity:
Metal Ion Binding:
- The target compound’s phenylpropyl group may sterically hinder ion coordination.
Q & A
Q. What are the established synthetic routes for 1-(3-Phenylpropyl)piperazine-2,6-dione, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via Brønsted acid-mediated cyclization-dehydration sequences, which enable efficient formation of the piperazine-2,6-dione core (Scheme 1 in ). Large-scale synthesis methods using inexpensive starting materials (e.g., ethylenediamine derivatives) and avoiding chromatographic purification are recommended for high yields (>90%) and purity (>98%) . Optimizing reaction temperature (110–160°C) and solvent systems (e.g., THF/H₂O mixtures) improves regioselectivity and reduces side products.
Q. What analytical techniques are recommended for characterizing this compound and verifying its structural integrity?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming stereochemistry and substitution patterns, with characteristic peaks for the dione moiety at δ ~5.27 ppm (¹H) and ~170 ppm (¹³C) . Mass spectrometry (ESI-MS) provides molecular weight confirmation (e.g., m/z 658.9 [M+H]⁺ for derivatives). Elemental analysis and HPLC (>98% purity) are essential for batch standardization .
Q. How can researchers assess the lipophilicity and bioavailability of this compound derivatives?
- Methodological Answer : Lipophilicity is quantified via ClogP calculations and Rf values using reverse-phase TLC. Bioavailability predictions require in vitro assays:
- GI absorption : Use Caco-2 cell monolayers to measure permeability.
- BBB penetration : Employ PAMPA-BBB models.
Derivatives with ClogP <3 and TPSA <70 Ų typically show favorable absorption .
Advanced Research Questions
Q. How does the substitution pattern on the piperazine-2,6-dione core influence biological activity, particularly in cardioprotective or antitumor applications?
- Methodological Answer : Substituents at the 3-phenylpropyl position modulate target selectivity. For example:
- Antitumor activity : Bulky aromatic groups enhance PDGF β-receptor inhibition (IC₅₀ <1 µM) and topoisomerase II interaction .
- Cardioprotection : Hydrophilic substituents (e.g., hydroxyl groups) improve cardiomyocyte protection by reducing oxidative stress (e.g., JAS-2 analogue in ).
SAR studies should combine molecular docking (PDGF β-receptor PDB: 3MJG) and in vitro toxicity assays (e.g., neonatal rat cardiomyocytes) .
Q. What in vitro and in vivo models are appropriate for evaluating the cardioprotective efficacy of this compound derivatives?
- Methodological Answer :
- In vitro : Use neonatal rat cardiomyocytes exposed to anthracyclines (e.g., doxorubicin) to measure lactate dehydrogenase (LDH) release and mitochondrial membrane potential (ΔΨm) .
- In vivo : Murine models of anthracycline-induced cardiotoxicity (e.g., BALB/c mice) with echocardiography to assess left ventricular ejection fraction (LVEF) .
Q. How can researchers resolve contradictions in reported biological activities of piperazine-2,6-dione derivatives across different studies?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell lines, drug concentrations). Standardize protocols:
- Use isogenic cell lines (e.g., H9c2 cardiomyoblasts vs. HepG2 hepatocytes) to compare tissue-specific effects.
- Validate target engagement via CRISPR knockouts (e.g., TOP2B deletion to confirm topoisomerase IIβ-dependent cardioprotection) .
- Meta-analysis of dose-response curves (EC₅₀/IC₅₀) across studies can clarify structure-activity trends .
Q. What structural modifications enhance the selectivity of piperazine-2,6-dione derivatives for PDGF β-receptors versus topoisomerase II?
- Methodological Answer :
- PDGF β-receptor selectivity : Introduce sulfonyl groups at the N1 position to enhance ATP-binding pocket interactions (Kd <50 nM) .
- Topoisomerase II inhibition : Bisdioxopiperazine scaffolds (e.g., ICRF-193) with symmetric substitutions show stronger DNA-binding via intercalation .
Competitive binding assays (SPR or ITC) and co-crystallization studies are critical for mechanistic validation .
Methodological Considerations
Q. What are the key considerations in designing stability studies for piperazine-2,6-dione derivatives under physiological conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
